Trideca-3,4-dien-1-OL
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Overview
Description
Trideca-3,4-dien-1-OL is an organic compound with the molecular formula C13H24O. It is characterized by the presence of two double bonds and a hydroxyl group, making it a dienol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trideca-3,4-dien-1-OL typically involves multi-step organic reactions. One common method includes the use of cycloaddition reactions, such as the Diels-Alder reaction, which involves the addition of dienes to alkenes to form cyclic compounds . Another approach involves the reduction of precursor compounds using reagents like lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: Trideca-3,4-dien-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Major Products:
Oxidation: Formation of trideca-3,4-dien-1-al or trideca-3,4-dien-1-one.
Reduction: Formation of tridecan-1-ol.
Substitution: Formation of trideca-3,4-dien-1-chloride or trideca-3,4-dien-1-bromide.
Scientific Research Applications
Trideca-3,4-dien-1-OL has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Trideca-3,4-dien-1-OL involves its interaction with various molecular targets and pathways. The compound’s double bonds and hydroxyl group allow it to participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Trideca-4E,7Z-dien-1-yl acetate: A component of the sex pheromone of the potato moth Phthorimaea opercucella.
Trideca-1,2-diene: Another diene compound with different positioning of double bonds.
Properties
CAS No. |
60705-50-2 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9,11,14H,2-8,12-13H2,1H3 |
InChI Key |
HXQPKTFEYWBKCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C=CCCO |
Origin of Product |
United States |
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